Home > Products > Screening Compounds P59914 > 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034525-69-2

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3078056
CAS Number: 2034525-69-2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Kinase inhibitors: This class of compounds has been explored for developing inhibitors targeting kinases like EGFR [], p38α [], WEE2 [], and PLK2 [].
  • Anticancer agents: Research has highlighted the potential of pyrido[2,3-d]pyrimidin-7(8H)-ones as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis [, , , ].
  • Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties through the inhibition of inflammatory pathways [].

Compound Description: These compounds were synthesized as part of a study exploring the tandem Michael addition-cyclization reaction for creating pyrido[2,3-d]pyrimidin-7(8H)-ones. The research specifically investigated the reaction of pyrimidinylpropynoate with various nucleophiles, including methanol and anilines, to yield the target compounds. []

Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The variations lie in the substituents at the 4 and 5 positions, with the related compounds having a methoxy or anilino group at position 5, while the target compound has a methoxy group at position 4 and a methyl group at position 8. []

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

Compound Description: Identified through a virtual high-throughput screening, this compound emerged as a potential WEE2 inhibitor. In vitro studies indicated its ability to inhibit WEE2-mediated CDK1 phosphorylation and disrupt meiosis during oocyte fertilization. []

Relevance: This compound shares a similar scaffold with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the main differences being the presence of a 2,6-dichlorophenyl group at position 6, a substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 in the target compound. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

Compound Description: This compound, another potential WEE2 inhibitor, exhibited inhibitory activity against WEE2-mediated CDK1 phosphorylation and disrupted meiosis during oocyte fertilization in in vitro assays. []

Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,6-dichlorophenyl group at position 6, a morpholino-substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 found in the target compound. []

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

Compound Description: This compound, a potential WEE2 inhibitor, demonstrated inhibitory effects on WEE2-mediated CDK1 phosphorylation and disrupted the meiotic process during in vitro oocyte fertilization. []

Relevance: This compound exhibits a structural resemblance to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The key distinctions lie in the presence of a 2,6-dichlorophenyl group at position 6, a benzoic acid-substituted aniline at position 2, and a methyl group at position 8 rather than a methoxy group at position 4 in the target compound. []

6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(3-(4-acryloylpiperazin-1-yl)propyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

Compound Description: Developed as an irreversible covalent inhibitor of FGFR1-4, this compound showed high selectivity and potency towards its target. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. It features a complex substituent at the 8-position incorporating a piperazine ring, an acrylamide group, and a propyl linker, highlighting the structural diversity explored around this scaffold for targeting different kinases. []

6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as a new chemical entity during the analysis of palbociclib impurities. Its full pharmacological profile is yet to be determined. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but exhibits a distinct substitution pattern. It features a cyclopentyl group at position 8, a piperazinyl-pyridin-2-yl-amino substituent at position 2, and an acetyl group at position 6, highlighting the structural diversity within this class of compounds. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as a novel compound during the analysis of palbociclib impurities. Further pharmacological characterization is needed to understand its activity profile. []

Relevance: This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, like 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs significantly in its substitution pattern. It features a bulky t-butyloxycarbonyl-protected piperazinyl-pyridin-2-yl-amino substituent at position 2, a cyclopentyl group at position 8, and an acetyl group at position 6. This structural variation within the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold illustrates the diversity explored in medicinal chemistry for developing compounds with potentially distinct biological activities. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: Synthesized and radiolabeled with 124I as a potential Cdk4 inhibitor for tumor imaging. []

Relevance: This compound shares the pyrido[2,3-d]-pyrimidin-7-one core structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs in the substitution pattern. It has a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-phenyl amino group at position 2. []

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: Synthesized and radiolabeled with 124I as another potential Cdk4 inhibitor for tumor imaging. []

Relevance: This compound, similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, belongs to the pyrido[2,3-d]pyrimidin-7-one class. It features a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-pyridin-2-yl-amino group at position 2. []

6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl)amino)pyridino[2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6). Specifically, it's identified as type II crystals of the compound. []

Relevance: This compound is structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, as both share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. []

2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (PF-04691502, 1)

Compound Description: Discovered through a combination of structure-based drug design and physical properties-based optimization, this compound acts as a potent dual inhibitor of PI3K and mTOR. [, ]

Relevance: Sharing the same pyrido[2,3-d]pyrimidin-7(8H)-one core as 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound demonstrates how modifications to the scaffold, including the introduction of a trans-4-(2-hydroxyethoxy)cyclohexyl group at position 8 and a 6-methoxypyridin-3-yl group at position 6, can lead to potent dual inhibition of PI3K and mTOR. [, ]

7-(3-fluorophenyl)-4-methylpyrido-[2,3-d]pyrimidin-5(8H)-one (MT3-037)

Compound Description: Identified as a novel microtubule inhibitor, this compound displays potent anticancer properties, inducing apoptosis and mitotic arrest in cancer cells by disrupting microtubule dynamics. []

Relevance: While sharing the pyrido-[2,3-d]pyrimidin-7(8H)-one core with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound introduces a 3-fluorophenyl group at position 7 and a methyl group at position 4, showcasing the potential for developing structurally similar compounds with distinct biological activities, in this case, as a microtubule inhibitor. []

2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: This compound acts as a ligand for the BTK kinase domain. It was co-crystallized with BTK kinase domain to study the binding interactions. []

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: This compound acts as a ligand for p38α kinase and was co-crystallized with the kinase to investigate their binding interactions. []

Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound has a tetrahydropyran-4-ylamino group at position 2 and a phenoxy group at position 6, highlighting the variations in substituents that can be made while maintaining the core structure and potential for kinase inhibition. []

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

Compound Description: This compound is a potent and selective p38α inhibitor, showcasing good pharmacokinetic properties and advancing to phase 2 clinical trials for rheumatoid arthritis. []

Relevance: Sharing the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,4-difluorophenoxy group at position 6 and a [3-hydroxy-1-(2-hydroxyethyl)propyl]amino group at position 2. These structural modifications highlight the potential for developing potent and selective p38α inhibitors within this chemical class. []

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

Compound Description: Identified as a potent and selective p38α inhibitor, this compound exhibits favorable pharmacokinetic properties. []

Relevance: Similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class and features a 2,4-difluorophenoxy group at position 6 and a tetrahydro-2H-pyran-4-ylamino group at position 2, indicating the exploration of various substituents for optimizing p38α inhibitory activity within this scaffold. []

2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao)

Compound Description: This compound was discovered as a potent and selective inhibitor of Polo-like kinase 2 (PLK2). []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one but incorporates distinct substituents. Notably, it features a 1H-indol-5-ylamino group at position 2 and a 2,4-difluorophenylsulfonyl group at position 6. []

8-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives

Compound Description: This series of compounds showed potent and selective inhibition of phosphodiesterase 5 (PDE5). []

Properties

CAS Number

2034525-69-2

Product Name

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3

InChI Key

JEWWHGKKENLGEK-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC2=C1N=CN=C2OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.